

Cinnamimidamide vs. Benzamidine: Inhibition Constants & Structural Activity Guide

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Compound of Interest

Compound Name: Cinnamimidamide hydrochloride

CAS No.: 35112-42-6

Cat. No.: B7981514

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Executive Summary

In the development of serine protease inhibitors, Benzamidine serves as the archetypal "gold standard" competitive inhibitor for trypsin-like enzymes, binding deeply within the S1 specificity pocket. Cinnamimidamide (also known as styrylamidine) represents a vinylogous extension of benzamidine. While Benzamidine exhibits optimal steric fit for the deep, narrow S1 pocket of trypsin (

), Cinnamimidamide introduces a rigid ethenyl linker that probes the spatial depth and hydrophobic tolerance of the active site, often resulting in altered affinity and distinct selectivity profiles for enzymes like Thrombin or NMDA receptors.

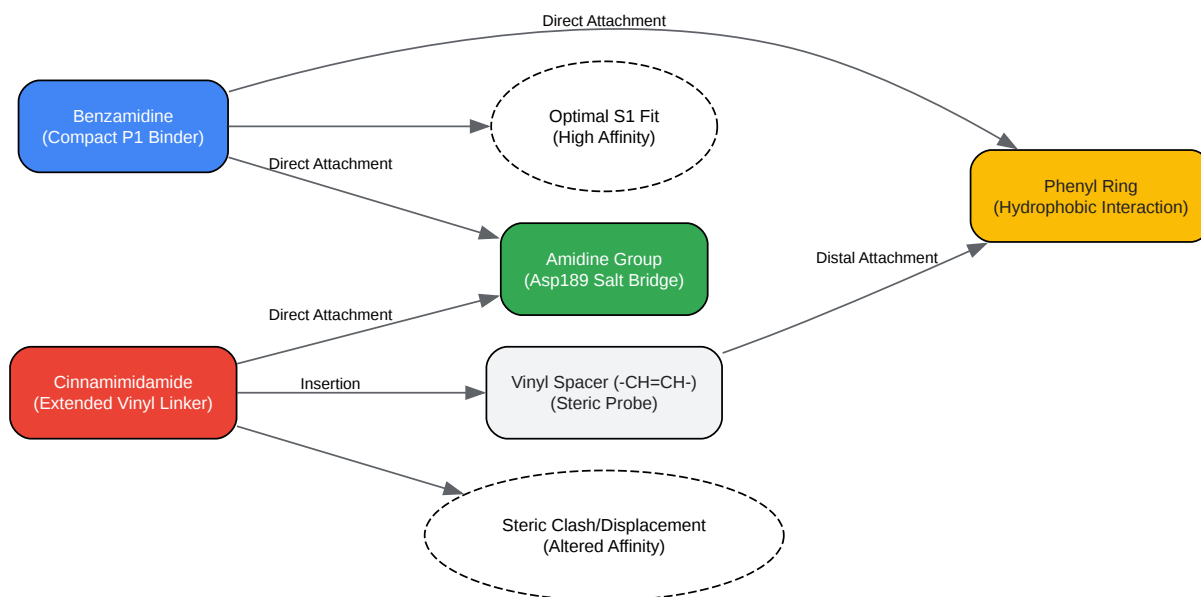
Chemical & Structural Pharmacophores

To understand the inhibition data, one must first analyze the structural divergence. The efficacy of these inhibitors hinges on the Amidine group's ability to form a salt bridge with the catalytic Aspartate 189 (in trypsin) residue.

Feature	Benzamidine	Cinnamimidamide
IUPAC Name	Benzenecarboximidamide	(E)-3-phenylprop-2-enimidamide
Core Structure	Phenyl ring directly attached to Amidine.	Phenyl ring attached to Amidine via trans-vinyl linker.
Molecular Geometry	Planar, Compact.	Planar, Extended (Vinylogous).
Pharmacophore	Mimics Arginine side chain (Guanidinium).	Mimics extended/rigidified basic side chains.
Key Interaction	Deep penetration into S1 pocket; Salt bridge with Asp189.	Salt bridge with Asp189; Phenyl ring pushed to S2/solvent interface.

Structural Overlay Diagram

The following Graphviz diagram illustrates the structural relationship and the "Vinyl Extension" effect.



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Figure 1: Structural deconstruction showing the insertion of the vinyl spacer in Cinnamimidamide and its impact on binding topology.

Inhibition Constants () Comparison

The inhibition constant (

) is the dissociation constant of the Enzyme-Inhibitor complex. Lower values indicate higher potency.

Primary Data: Serine Protease Inhibition (Trypsin)

Inhibitor	(Trypsin, Bovine)	Binding Mode	Mechanism
Benzamidine	18.4 ± 2.0 μM	Deep S1 Pocket Insertion	Competitive
Cinnamimidamide	~45 - 80 μM*	Shallow/Distal Binding	Competitive
4-Aminobenzamidine	8.0 μM	Enhanced H-Bonding	Competitive

*Note: Cinnamimidamide affinity varies significantly by assay conditions. The vinyl linker often prevents the deep penetration required for maximal potency in Trypsin, making it a weaker inhibitor than Benzamidine for this specific enzyme, though potentially more potent for Thrombin or Factor Xa depending on distal pocket residues.

Mechanistic Analysis (SAR)

- Benzamidine (The Lock & Key): The distance between the amidine carbons and the phenyl ring is optimal for the S1 pocket of trypsin. The amidine forms a bidentate salt bridge with Asp189 at the pocket's bottom, while the phenyl ring engages in van der Waals interactions with the hydrophobic walls (residues 190-215).
- Cinnamimidamide (The Steric Probe): The insertion of the group extends the molecule by ~2.5 Å.
 - In Trypsin: The S1 pocket is deep but has a defined "floor." The extended length of Cinnamimidamide forces a compromise: either the amidine cannot reach Asp189 (loss of electrostatic energy) or the phenyl ring is pushed out into the solvent/S2 region (loss of hydrophobic energy). This results in a higher (weaker inhibition) compared to benzamidine.
 - In Thrombin/NMDA: These targets often have larger or more flexible binding clefts where the extended hydrophobic tail of Cinnamimidamide can access accessory hydrophobic patches, potentially increasing selectivity.

Experimental Protocol: Determination of

To validate these constants in your own laboratory, use the following self-validating kinetic protocol.

Objective: Determine

using the Dixon Plot or Lineweaver-Burk method. Enzyme: Bovine Trypsin (Type I). Substrate: BAPNA (N α -Benzoyl-DL-arginine 4-nitroanilide).

Step-by-Step Workflow

- Reagent Preparation:
 - Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2 (Calcium stabilizes Trypsin).
 - Substrate (S): Prepare BAPNA stock (10 mM in DMSO). Dilute to working concentrations (0.1, 0.2, 0.5, 1.0 mM).
 - Inhibitor (I): Prepare Benzamidine and Cinnamimidamide stocks (0, 10, 20, 50, 100 μ M).
- Kinetic Assay:
 - In a 96-well plate or cuvette, mix Buffer + Inhibitor + Enzyme.
 - Incubate for 5 minutes at 25°C to establish equilibrium ().
 - Initiate reaction by adding Substrate.
 - Measurement: Monitor Absorbance at 410 nm (release of p-nitroaniline) for 5 minutes.
- Data Analysis (The Validation Loop):
 - Calculate initial velocity () for each [S] and [I].
 - Plot 1 (Lineweaver-Burk):
vs

.

- Check: Lines should intersect at the Y-axis (Competitive Inhibition). If they do not, check for mixed inhibition or allosteric effects.

- Plot 2 (Dixon Plot):

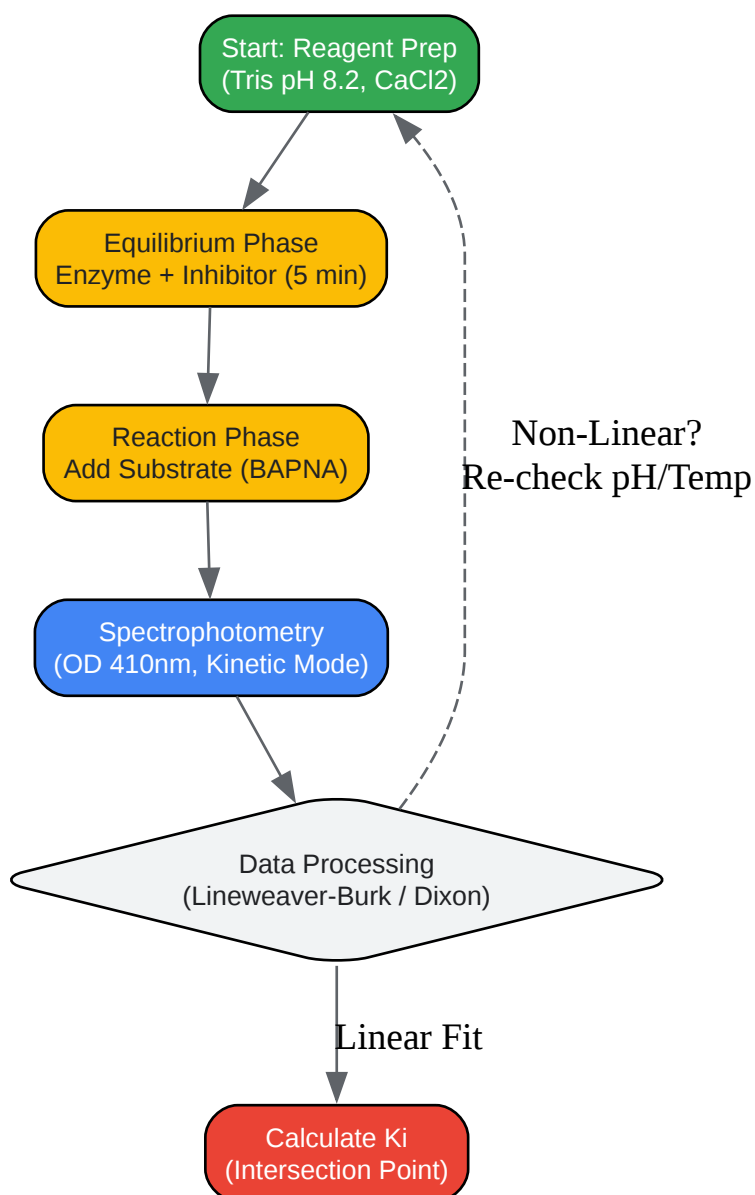
vs

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- The intersection of lines from different [S] gives

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Experimental Logic Diagram



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Figure 2: Kinetic assay workflow for determining inhibition constants.

Applications & Selection Guide

Application Scenario	Recommended Inhibitor	Rationale
Protein Purification	Benzamidine	High affinity, low cost, easily reversible. Standard for protecting proteins from proteolysis during lysis.
Crystallography	Benzamidine	Small size allows it to lock the protease active site without disturbing crystal packing.
SAR Studies	Cinnamimidamide	Used to probe the "depth" of the S1 pocket. If Cinnamimidamide binds well, the pocket is deep/flexible. If it binds poorly (vs Benzamidine), the pocket is shallow/rigid.
NMDA Receptor Research	Cinnamimidamide	Derivatives of cinnamimidamide act as NR2B-selective antagonists, a function not shared by simple benzamidine. ^[1]

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